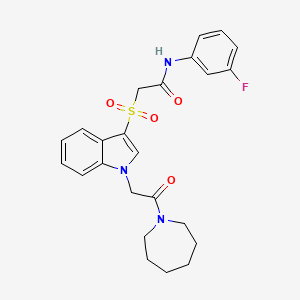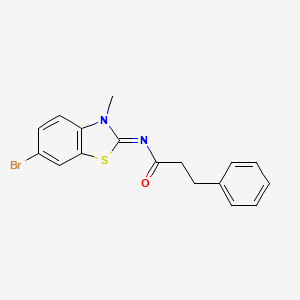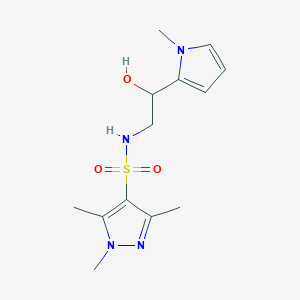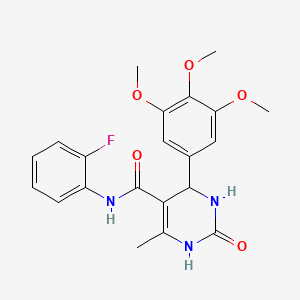
N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a basic structure in DNA and RNA. It has a fluorophenyl group, a trimethoxyphenyl group, and a carboxamide group attached to the pyrimidine ring . The presence of these functional groups could potentially give this compound various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring at its core, with the various functional groups attached. The presence of the fluorophenyl and trimethoxyphenyl groups would likely make this compound fairly large and possibly planar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and trimethoxyphenyl groups could impact its solubility, while the carboxamide group could influence its acidity .Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Limban, Marutescu, and Chifiriuc (2011) focused on the synthesis of various acylthioureas, including compounds with fluorophenyl substituents, and evaluated their antipathogenic activities. The presence of fluorine in the substituents significantly impacted the anti-pathogenic efficacy, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties, highlighting the importance of fluorine-containing compounds in medicinal chemistry (Limban, Marutescu, & Chifiriuc, 2011).
Inhibitory Effects on Transcription Factors
Palanki et al. (2000) conducted structure-activity relationship studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. They explored various substitutions on the pyrimidine ring to improve oral bioavailability and observed that the introduction of a fluorine atom maintained comparable activity. This work underscores the role of fluorinated compounds in modulating gene expression, which could be relevant for therapeutic interventions in diseases where these transcription factors are implicated (Palanki et al., 2000).
Met Kinase Inhibition for Cancer Therapy
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. The study demonstrated how fluorine substitutions contributed to the efficacy of these compounds in inhibiting tumor growth in vivo, suggesting the potential of fluorine-containing compounds in targeted cancer therapies (Schroeder et al., 2009).
Trifluoromethylated Analogues for Medicinal Chemistry
Sukach et al. (2015) synthesized new trifluoromethylated analogues of dihydroorotic acid, demonstrating the role of trifluoromethyl groups in medicinal chemistry. These compounds were used to explore orthogonal intramolecular interactions, which could influence the conformation and, potentially, the biological activity of the molecules. This research highlights the significance of fluorine atoms in designing compounds with desired properties for drug development (Sukach et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHQSRUPLSZKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2660951.png)
![(3-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2660954.png)
![4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B2660956.png)
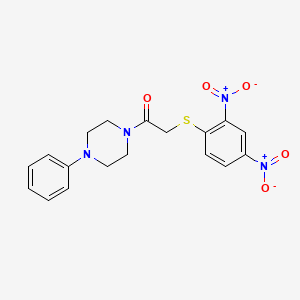

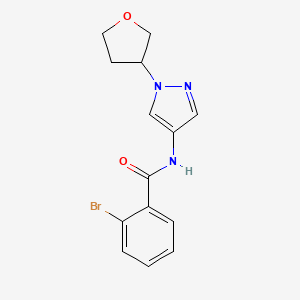
![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2660965.png)
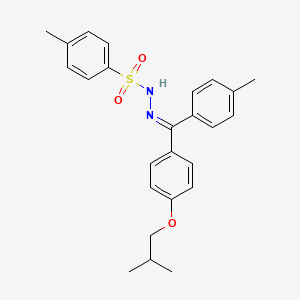
![2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2660969.png)
